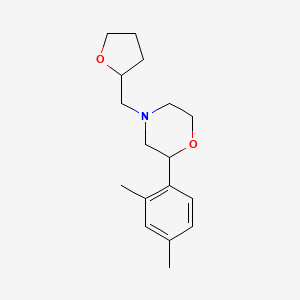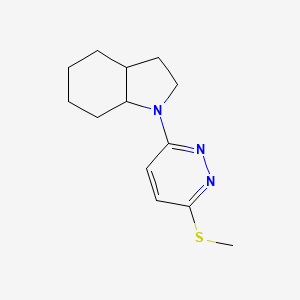
1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole is a compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole is not fully understood. However, it has been proposed that the compound may act by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been suggested that it may act as a plant growth regulator by promoting the synthesis of plant hormones.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation. In plant studies, it has been shown to promote the growth and development of plants by increasing the synthesis of plant hormones.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole in lab experiments is its potential as a candidate for the development of anticancer drugs. However, one of the limitations is that the mechanism of action of the compound is not fully understood, which may hinder its further development.
Zukünftige Richtungen
There are several future directions for the study of 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole. One direction is to further investigate its potential as a candidate for the development of anticancer drugs. Another direction is to explore its potential as a plant growth regulator and its applications in agriculture. Additionally, future studies could focus on elucidating the mechanism of action of the compound and identifying potential targets for its activity.
Synthesemethoden
The synthesis of 1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole can be achieved through a multistep process involving the use of various reagents and catalysts. One of the most common methods involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with thionyl chloride to form 6-methylsulfanylpyridazine. This compound is then reacted with cyclohexanone in the presence of sodium ethoxide to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. In agriculture, it has been studied for its potential use as a plant growth regulator. In materials science, it has been investigated for its potential use in the synthesis of novel materials.
Eigenschaften
IUPAC Name |
1-(6-methylsulfanylpyridazin-3-yl)-2,3,3a,4,5,6,7,7a-octahydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-17-13-7-6-12(14-15-13)16-9-8-10-4-2-3-5-11(10)16/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVEPXYQQMYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)N2CCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
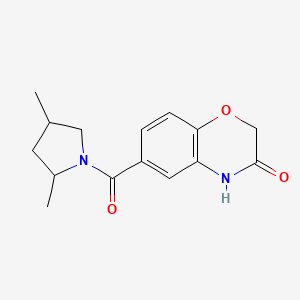
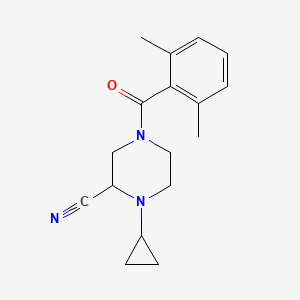
![(2,2-Dimethylazetidin-1-yl)-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7630076.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
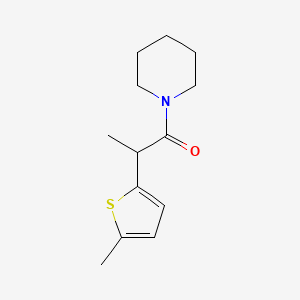
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)
![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)
![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)
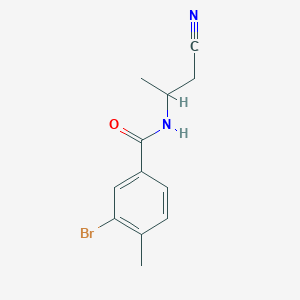
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)

